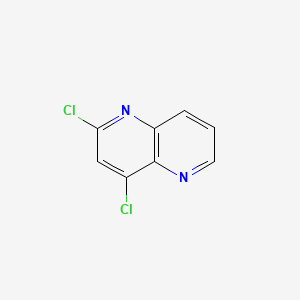

2,4-Dichloro-1,5-naphthyridine

Description

Properties

IUPAC Name |

2,4-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-4-7(10)12-6-2-1-3-11-8(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXUGCOGJVNBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=N2)Cl)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345878 | |

| Record name | 2,4-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28252-82-6 | |

| Record name | 2,4-Dichloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28252-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,4-Dichloro-1,5-naphthyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,4-Dichloro-1,5-naphthyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic structure, characterized by two reactive chlorine atoms on a π-deficient naphthyridine core, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its core chemical properties and explores the nuances of its reactivity, with a focus on regioselective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By elucidating the principles behind its reactivity, this document aims to empower researchers to strategically harness the synthetic potential of this important intermediate.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physical properties is critical for its effective handling, storage, and application in chemical synthesis. This compound is a solid at room temperature and requires storage under inert conditions to ensure its long-term stability.[1] Key physicochemical data are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 28252-82-6 | [1][3] |

| Molecular Formula | C₈H₄Cl₂N₂ | [2] |

| Molecular Weight | 199.04 g/mol | [1][3][4] |

| Physical Form | Solid | [1] |

| Boiling Point | ~299.1 °C | |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| InChI Key | BXXUGCOGJVNBKY-UHFFFAOYSA-N | [1][2] |

The Landscape of Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms at the C2 and C4 positions. The presence of two ring nitrogen atoms withdraws electron density from the aromatic system, making the chloro-substituted positions highly susceptible to nucleophilic attack. This electronic feature is the cornerstone of its synthetic utility, allowing for controlled, sequential functionalization.

A critical aspect of its chemistry is the differential reactivity of the C2 and C4 positions. This regioselectivity is highly dependent on the reaction mechanism.

-

Nucleophilic Aromatic Substitution (SNAr) reactions typically favor substitution at the C4 position.[5] This is a kinetically controlled phenomenon based on the superior stabilization of the reaction intermediate.

-

Palladium-Catalyzed Cross-Coupling reactions, in contrast, often exhibit a preference for oxidative addition at the C2 position. This selectivity is influenced by factors such as ligand sterics and the electronics of the palladium catalyst.[6][7]

This divergent reactivity provides a powerful strategic tool for synthetic chemists, enabling the selective introduction of two different substituents onto the naphthyridine core.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry and proceeds via a two-step addition-elimination mechanism.[5] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride leaving group.[5][8]

Causality of Regioselectivity: In this compound, nucleophilic attack is overwhelmingly favored at the C4 position. This preference is electronically driven. An attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized through resonance onto the nitrogen atom at position 5. This provides superior stabilization compared to an attack at C2, where the charge cannot be as effectively delocalized onto a ring nitrogen.[5] Consequently, the activation energy for the C4-attack pathway is lower, leading to its kinetic favorability.

Field-Proven Protocol: Synthesis of 4-Amino-2-chloro-1,5-naphthyridine

This protocol details a representative SNAr reaction using an amine as the nucleophile.

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require heating.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure. Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure 4-substituted-2-chloro-1,5-naphthyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern synthesis, and this compound is an excellent substrate for these transformations. These methods allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[10][11] A key feature is their frequent, though not universal, selectivity for the C2 position, complementing the C4 selectivity of SNAr.

The Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds between sp²-hybridized centers.[12][13] It involves the reaction of the aryl chloride with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. For dihaloheterocycles like this compound, the reaction can often be controlled to achieve mono-substitution at the more reactive C2 position.[6]

Sources

- 1. This compound | 28252-82-6 [sigmaaldrich.com]

- 2. This compound | CAS: 28252-82-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. labshake.com [labshake.com]

- 4. This compound - CAS:28252-82-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-1,5-naphthyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-1,5-naphthyridine, a key heterocyclic intermediate in the development of novel therapeutics. The 1,5-naphthyridine scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active compounds.[1][2] This document details a reliable synthetic pathway, explains the causal relationships behind the experimental choices, and outlines the analytical techniques required for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded understanding of this important chemical entity.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a privileged scaffold in medicinal chemistry.[1][3] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse substitution patterns and facilitate interactions with various biological targets. Consequently, derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimalarial, anticancer, and antileishmanial properties.[2]

This compound (CAS No. 28252-82-6) serves as a versatile precursor for the synthesis of more complex, functionally diverse 1,5-naphthyridine derivatives. The two chlorine atoms at the 2- and 4-positions are amenable to nucleophilic substitution, providing a straightforward entry point for the introduction of various functional groups and the construction of compound libraries for drug discovery campaigns.

Synthesis of this compound

The most common and reliable synthetic route to this compound commences with the construction of the corresponding dihydroxy-1,5-naphthyridine core, followed by a chlorination step. This two-stage approach ensures high yields and facilitates purification.

Synthesis of the Precursor:[4][5]Naphthyridine-2,4-diol

The synthesis of the dihydroxy precursor is typically achieved through a condensation and cyclization reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine-2-carboxylic acid ethyl ester with an equimolar amount of diethyl malonate.

-

Condensation: Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization and Decarboxylation: Upon completion of the condensation, the intermediate is cyclized and decarboxylated in a high-boiling point solvent such as diphenyl ether at elevated temperatures (typically around 220-250 °C).

-

Work-up and Isolation: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent to remove residual high-boiling point solvent, and dried under vacuum.

Causality Behind Experimental Choices:

-

Starting Materials: 3-Aminopyridine-2-carboxylic acid ethyl ester provides the pre-formed pyridine ring and the necessary functional groups for the subsequent cyclization. Diethyl malonate serves as the three-carbon unit required to form the second ring of the naphthyridine core.

-

High-Temperature Cyclization: The use of a high-boiling point solvent like diphenyl ether is crucial to provide the thermal energy required for the intramolecular cyclization and subsequent decarboxylation to form the stable aromatic diol.

Chlorination of[4][5]Naphthyridine-2,4-diol

The conversion of the dihydroxy precursor to the target dichloro compound is achieved through a robust chlorination reaction.

-

Reaction Setup: In a fume hood, a flask equipped with a reflux condenser and a calcium chloride drying tube is charged with[4]naphthyridine-2,4-diol.

-

Chlorination: Phosphorus oxychloride (POCl₃) is added in excess to the flask. The mixture is heated to reflux.[5] The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, which precipitates the crude product. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent like ethanol.[6][7]

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. It functions by forming a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

-

Excess Reagent: Using POCl₃ in excess ensures the complete conversion of both hydroxyl groups and drives the reaction to completion.

-

Aqueous Work-up: The careful quenching of the reaction with ice is a critical safety and procedural step to manage the exothermic hydrolysis of the unreacted POCl₃. Neutralization is necessary to deprotonate any protonated product and facilitate its precipitation from the aqueous solution.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Value |

| CAS Number | 28252-82-6[8] |

| Molecular Formula | C₈H₄Cl₂N₂[8] |

| Molecular Weight | 199.03 g/mol [8] |

| Appearance | Solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons on the naphthyridine core. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the rings. The spectrum will likely consist of a set of coupled doublets and triplets in the aromatic region (typically δ 7.0-9.0 ppm).

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine ring. The carbons attached to the chlorine atoms (C2 and C4) will be significantly downfield due to the deshielding effect of the halogens.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Under electron impact (EI) ionization, the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺).[9] A key feature will be the isotopic pattern of the molecular ion, which will exhibit peaks at m/z, m/z+2, and m/z+4 in an approximate 9:6:1 ratio, characteristic of a molecule containing two chlorine atoms.[9] Common fragmentation pathways may involve the loss of chlorine atoms and cleavage of the naphthyridine ring.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C=C and C=N stretching vibrations: In the 1600-1450 cm⁻¹ region, typical for aromatic and heteroaromatic rings.

-

C-H stretching vibrations: Above 3000 cm⁻¹, characteristic of aromatic C-H bonds.

-

C-Cl stretching vibrations: In the 800-600 cm⁻¹ region.

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): is a corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Chlorinated organic compounds: should be handled with care as they can be harmful. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound. The rationale behind the key experimental steps has been explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive analytical workflow for the characterization and purity assessment of the final product has been presented. The availability of this versatile building block is crucial for the advancement of drug discovery programs targeting a wide range of diseases.

References

-

Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. The Royal Society of Chemistry. Available at: [Link]

-

Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

-

Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

-

Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

-

Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. Available at: [Link]

-

This compound | CAS: 28252-82-6. Finetech Industry Limited. Available at: [Link]

-

Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4]benzothia zepin-1-ones. PubMed. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

13C NMR Spectroscopy. Thieme. Available at: [Link]

-

Paudler, W. W., & Kress, T. J. (1970). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine. The Journal of Organic Chemistry, 35(3), 970-972. Available at: [Link]

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][4][8]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][4][8]. Revue Roumaine de Chimie. Available at: [Link]

-

(PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. ResearchGate. Available at: [Link]

-

Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][4]benzodiazepines. PubMed. Available at: [Link]

-

(PDF) Use of phosphorus oxychloride in synthesizing nucleotides and ollgonucleotides. Available at: [Link]

-

Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses. Available at: [Link]

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

2,4-D. NIST WebBook. Available at: [Link]

-

Naphthyridines. Part 3. ElectronicsAndBooks. Available at: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link]

-

2,4-Dicyanopyridine. NIST WebBook. Available at: [Link]

-

1,5-Naphthyridine. PubChem. Available at: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | CAS: 28252-82-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. benchchem.com [benchchem.com]

- 10. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2,4-Dichloro-1,5-Naphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic structure composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar geometry provides a well-defined three-dimensional orientation for substituent groups, facilitating predictable interactions with biological targets. Furthermore, the presence of two nitrogen atoms within the core allows for hydrogen bonding and other key molecular recognition events. The inherent biological activities of 1,5-naphthyridine derivatives are vast, spanning applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3]

Within this versatile family of compounds, 2,4-dichloro-1,5-naphthyridine stands out as a particularly strategic starting material for the synthesis of diverse compound libraries. The differential reactivity of its two chlorine atoms allows for sequential and regioselective nucleophilic aromatic substitution (SNAr), enabling the controlled introduction of various functionalities. This guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of the this compound scaffold, complete with detailed experimental protocols and structure-activity relationship (SAR) insights.

Synthesis of the this compound Core

The most common and efficient laboratory-scale synthesis of this compound proceeds from the commercially available 3-amino-2-carboxypyridine. The key steps involve the construction of the second pyridine ring to form the dihydroxy-naphthyridine intermediate, followed by chlorination.

Detailed Synthetic Protocol

A reliable synthetic route to this compound has been established, starting from 3-amino-pyridine-2-carboxylic acid ethyl ester.[4]

Step 1: Synthesis of[4][5]-Naphthyridine-2,4-diol (19) This step involves a condensation reaction followed by cyclization and decarboxylation.

-

Materials: 3-amino-pyridine-2-carboxylic acid ethyl ester (18), diethyl malonate, phosphorus oxychloride.

-

Procedure:

Step 2: Synthesis of 2,4-Dichloro-[4][5]-naphthyridine (20) The dihydroxy intermediate is then converted to the dichloro-scaffold using a strong chlorinating agent.

-

Materials: [4][5]-Naphthyridine-2,4-diol (19), phosphorus oxychloride (POCl₃).

-

Procedure:

-

[4][5]-Naphthyridine-2,4-diol (19) is treated with an excess of phosphorus oxychloride (POCl₃).

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.

-

The crude product is extracted with an organic solvent (e.g., chloroform or dichloromethane), washed, dried, and purified by column chromatography to yield 2,4-dichloro-[4][5]-naphthyridine (20).[4]

-

An alternative approach involves the di-N-oxidation of 1,5-naphthyridine, followed by treatment with a chlorinating agent like POCl₃, to yield the 2,4-dichloro derivative.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2,4-dichloro-1,5-naphthyridine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Understanding the precise structural features of this molecule is paramount for its application in targeted drug design and the development of novel functional materials. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge necessary for its identification, purity assessment, and the elucidation of its role in further chemical synthesis.

The structural complexity and reactivity of naphthyridine cores necessitate a multi-faceted analytical approach. This guide is structured to provide not just the spectral data itself, but also the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Molecular Structure and Context

This compound possesses a rigid, planar bicyclic aromatic system containing two nitrogen atoms. The positions of the chlorine atoms at C2 and C4 significantly influence the electron distribution within the rings, impacting its chemical reactivity and spectroscopic properties. This substitution pattern is crucial for its utility as a versatile building block in the synthesis of more complex molecules, often through nucleophilic substitution reactions at the chloro-substituted positions. A clear understanding of its spectroscopic signature is therefore the first critical step in any synthetic campaign.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; C4 [label="C", pos="0,0!"]; C4a [label="C", pos="-1.3,0!"]; N5 [label="N", pos="-2.6,0!"]; C6 [label="C", pos="-2.6,-1.5!"]; C7 [label="C", pos="-1.3,-1.5!"]; C8 [label="C", pos="0,-1.5!"]; C8a [label="C", pos="-1.3,1.5!"]; H3 [label="H", pos="2.3,-0!"]; Cl2 [label="Cl", pos="2.3,1.5!"]; Cl4 [label="Cl", pos="0,-2.5!"]; H6 [label="H", pos="-3.6,-1.5!"]; H7 [label="H", pos="-1.3,-2.5!"]; H8 [label="H", pos="1,-1.5!"];

C2 -- N1; C3 -- C2; C4 -- C3; C4a -- C4; C4a -- N5; N5 -- C6; C6 -- C7; C7 -- C8; C8 -- C4a; C8a -- N1; C8a -- C2; C8a -- C4a;

C3 -- H3; C2 -- Cl2; C4 -- Cl4; C6 -- H6; C7 -- H7; C8 -- H8; } Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the chlorine substituents, which deshield the adjacent protons.

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired on a 400 MHz or higher spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak.

Data Interpretation:

While experimental data from a dedicated characterization study is pending full publication, analysis of related dichloronaphthyridine isomers allows for a reliable prediction of the expected ¹H NMR spectrum.[1] The protons on the ring system will exhibit characteristic coupling patterns (doublets and triplets) arising from spin-spin coupling with neighboring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.50 - 7.70 | s | - |

| H-6 | 8.80 - 9.00 | d | ~8.0 |

| H-7 | 7.80 - 8.00 | dd | ~8.0, 4.0 |

| H-8 | 8.50 - 8.70 | d | ~4.0 |

Note: These are predicted values and may vary slightly from experimental results.

dot graph "1H_NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; bgcolor="#FFFFFF"; A [label="Dissolve sample in\ndeuterated solvent"]; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; bgcolor="#FFFFFF"; B [label="Acquire ¹H NMR spectrum\n(e.g., 400 MHz)"]; }

subgraph "cluster_Processing" { label = "Data Processing"; bgcolor="#FFFFFF"; C [label="Fourier Transform"]; D [label="Phase and Baseline Correction"]; E [label="Reference to solvent peak"]; }

subgraph "cluster_Analysis" { label = "Spectral Analysis"; bgcolor="#FFFFFF"; F [label="Integrate peaks"]; G [label="Determine chemical shifts (δ)"]; H [label="Analyze multiplicity and\ncoupling constants (J)"]; I [label="Assign signals to protons"]; }

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: ¹H NMR Spectroscopy Experimental Workflow.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the naphthyridine core.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Acquisition: The spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is used to simplify the spectrum to a series of singlets.

-

Referencing: Chemical shifts are referenced to the deuterated solvent signal.

Data Interpretation:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the neighboring atoms. Carbons bonded to chlorine and nitrogen atoms will be significantly deshielded and appear at a higher chemical shift (downfield).

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 155 - 160 |

| C-4a | 145 - 150 |

| C-6 | 150 - 155 |

| C-7 | 125 - 130 |

| C-8 | 135 - 140 |

| C-8a | 140 - 145 |

Note: These are predicted values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic protons, C=C and C=N stretching vibrations within the aromatic rings, and C-Cl stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1600 - 1450 |

| C-H in-plane bend | 1300 - 1000 |

| C-Cl Stretch | 850 - 550 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common method for small, relatively stable molecules like this compound. Electrospray ionization (ESI) can also be used, typically after dissolving the sample in a suitable solvent.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation:

The mass spectrum will show a molecular ion peak ([M]⁺˙) corresponding to the molecular weight of the compound (198.0 g/mol for C₈H₄Cl₂N₂). A key feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms. The relative abundance of the [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks will be approximately 9:6:1, which is characteristic for a molecule containing two chlorine atoms.

Fragmentation Pathway:

Under EI conditions, the molecular ion can fragment through the loss of chlorine radicals (Cl•) or hydrogen chloride (HCl). The fragmentation of dichloronaphthyridines has been discussed in the literature, providing a basis for interpreting the observed mass spectrum.[1]

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

M [label="[C₈H₄Cl₂N₂]⁺˙\nm/z = 198/200/202"]; M_minus_Cl [label="[C₈H₄ClN₂]⁺\nm/z = 163/165"]; M_minus_2Cl [label="[C₈H₄N₂]⁺˙\nm/z = 128"];

M -> M_minus_Cl [label="- Cl•"]; M_minus_Cl -> M_minus_2Cl [label="- Cl•"]; } Caption: Simplified Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis and application of this important heterocyclic compound. The characteristic spectral signatures detailed herein are essential for monitoring reaction progress, identifying byproducts, and ensuring the quality of materials for downstream applications in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Retrieved from [Link]

- Newkome, G. R., & Garbis, S. J. (1978). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine. Journal of Heterocyclic Chemistry, 15(4), 685-685.

Sources

The 2,4-Dichloro-1,5-Naphthyridine Scaffold: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged 1,5-Naphthyridine Core and the Strategic Importance of 2,4-Dichloro Substitution

The 1,5-naphthyridine motif, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have established it as a "privileged" scaffold in drug discovery. This core is present in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimalarial, and anti-inflammatory activities.

This technical guide focuses on a particularly versatile derivative: 2,4-dichloro-1,5-naphthyridine. This molecule serves as a crucial synthetic intermediate, a springboard from which a diverse array of analogues can be generated. The two chlorine atoms at the 2 and 4 positions are excellent leaving groups, amenable to nucleophilic substitution reactions. This allows for the strategic and differential functionalization of the naphthyridine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of compounds towards specific biological targets. Understanding the potential therapeutic targets of analogues derived from this scaffold is therefore of paramount importance for the development of next-generation therapeutics.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation and Survival

The dysregulation of cellular signaling pathways is a hallmark of cancer. Analogues of this compound have shown promise as anticancer agents by targeting key components of these pathways, primarily protein kinases and topoisomerases.

A. Protein Kinase Inhibition: A Dominant Therapeutic Strategy

Protein kinases are a large family of enzymes that play critical roles in regulating cell growth, differentiation, and survival. Their aberrant activity is a common driver of oncogenesis, making them attractive targets for cancer therapy.

The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes.[1][2] In the context of cancer, its role is complex, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages. The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, activin receptor-like kinase 5 (ALK5).[2][3][4] This activation leads to the phosphorylation of downstream SMAD proteins, which translocate to the nucleus and regulate gene expression.[3][4]

Mechanism of Action and Rationale for Targeting ALK5: Inhibition of ALK5 kinase activity blocks the entire downstream TGF-β signaling cascade. For advanced cancers where TGF-β promotes metastasis, ALK5 inhibitors can be a viable therapeutic strategy. The 1,5-naphthyridine scaffold has been identified as a potent core for the development of selective ALK5 inhibitors.

Experimental Protocol: ALK5 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay) [5]

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of inhibitors to ALK5.

Materials:

-

Recombinant human ALK5 protein

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase buffer

-

Test compounds (this compound analogues)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

-

Kinase/Antibody Mixture: Prepare a solution containing ALK5 and Eu-anti-tag antibody in kinase buffer.

-

Assay Plate Setup: Add test compounds, kinase/antibody mixture, and the Alexa Fluor™ 647-labeled tracer to the wells of a 384-well plate.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET.

-

Data Analysis: Calculate the ratio of the acceptor (Alexa Fluor™ 647) and donor (Europium) emission signals. A decrease in the FRET signal indicates displacement of the tracer by the test compound. Determine the IC50 value for each compound by plotting the FRET ratio against the compound concentration.

TGF-β Signaling Pathway

Caption: TGF-β signaling pathway and the point of inhibition by 1,5-naphthyridine analogues.

While ALK5 is a well-documented target, the 1,5-naphthyridine scaffold has shown activity against other kinases implicated in cancer, such as c-Met and DYRK1A . The specific structure-activity relationships for this compound analogues against these kinases require further investigation.

B. Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells

Topoisomerases are enzymes that regulate the topology of DNA, playing a crucial role in DNA replication, transcription, and repair.[6][7] Cancer cells, due to their high proliferation rate, are particularly dependent on topoisomerase activity, making these enzymes excellent targets for chemotherapy.

Mechanism of Action and Rationale for Targeting Topoisomerases: Topoisomerase inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as camptothecin and its analogues, trap the enzyme-DNA covalent complex, leading to DNA strand breaks and subsequent cell death.[7] Several 1,5-naphthyridine derivatives have been shown to act as topoisomerase I (Top1) inhibitors.[7][8][9][10]

Experimental Protocol: Topoisomerase I Relaxation Assay [11]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Top1.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

Test compounds (this compound analogues)

-

5x Stop buffer/gel loading dye

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the 10x assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add Topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the 5x stop buffer.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Data Analysis: Inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA band. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.

Sources

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4-Dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1,5-naphthyridine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] The 1,5-naphthyridine core is a key scaffold in numerous biologically active molecules, and the presence of two reactive chlorine atoms at the 2- and 4-positions makes this molecule a versatile intermediate for the synthesis of a wide array of derivatives through nucleophilic substitution reactions.[2][3] Understanding the chemical stability and degradation pathways of this intermediate is paramount for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredients (APIs). Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[4][5]

This technical guide provides a comprehensive overview of the predicted stability profile of this compound under various stress conditions, including hydrolysis, photolysis, and thermal stress. It outlines the most probable degradation pathways based on the known reactivity of related chloro-substituted nitrogen heterocycles and provides detailed, field-proven methodologies for conducting forced degradation studies and analyzing the resulting products.

Predicted Stability Profile and Degradation Pathways

The reactivity of this compound is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atoms in the bicyclic system further activates the chloro-substituents towards substitution.

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation pathway for this compound. This process involves the nucleophilic substitution of the chlorine atoms by water or hydroxide ions. The reaction is expected to be pH-dependent, with the rate of degradation increasing under both acidic and basic conditions.[6]

Under neutral to acidic conditions, water acts as the nucleophile, leading to the formation of mono- and di-hydroxy-1,5-naphthyridines. The reaction likely proceeds in a stepwise manner, with the initial formation of 2-chloro-4-hydroxy-1,5-naphthyridine and 4-chloro-2-hydroxy-1,5-naphthyridine, followed by the hydrolysis of the second chlorine atom to yield 2,4-dihydroxy-1,5-naphthyridine. In alkaline conditions, the more potent nucleophile, hydroxide ion, will accelerate the degradation process. The expected products of hydrolysis are detailed in Table 1.

Table 1: Predicted Products of Hydrolytic Degradation

| Stress Condition | Predicted Degradation Product(s) | Chemical Structure |

| Neutral/Acidic Hydrolysis | 2-Chloro-4-hydroxy-1,5-naphthyridine | C₈H₅ClN₂O |

| 4-Chloro-2-hydroxy-1,5-naphthyridine | C₈H₅ClN₂O | |

| 2,4-Dihydroxy-1,5-naphthyridine | C₈H₆N₂O₂ | |

| Alkaline Hydrolysis | 2-Chloro-4-hydroxy-1,5-naphthyridine | C₈H₅ClN₂O |

| 4-Chloro-2-hydroxy-1,5-naphthyridine | C₈H₅ClN₂O | |

| 2,4-Dihydroxy-1,5-naphthyridine | C₈H₆N₂O₂ |

The proposed pathway for hydrolytic degradation is illustrated in the following diagram:

Caption: Proposed Hydrolytic Degradation Pathway.

Photolytic Degradation

Exposure to light, particularly UV radiation, is expected to induce the degradation of this compound. Studies on analogous compounds, such as 2-chloropyridine, have shown that photodegradation can lead to a variety of products through mechanisms including hydroxylation and ring-opening.[7] For dihydropyridine derivatives, the presence of chlorine has been shown to significantly increase the rate of photodegradation.[8]

The primary photolytic degradation pathway is likely to involve the homolytic cleavage of the C-Cl bond, generating highly reactive radical species. These radicals can then react with water or other molecules in the solution to form hydroxylated derivatives, similar to those seen in hydrolytic degradation. More extensive degradation could lead to the formation of ring-opened products.

Table 2: Predicted Products of Photolytic Degradation

| Stress Condition | Predicted Degradation Product(s) | Chemical Structure |

| UV/Visible Light Exposure | 2-Chloro-4-hydroxy-1,5-naphthyridine | C₈H₅ClN₂O |

| 4-Chloro-2-hydroxy-1,5-naphthyridine | C₈H₅ClN₂O | |

| 2,4-Dihydroxy-1,5-naphthyridine | C₈H₆N₂O₂ | |

| Ring-opened products | Various |

The general workflow for investigating photolytic degradation is presented below:

Caption: Photostability Study Workflow.

Thermal Degradation

This compound is expected to be relatively stable at ambient temperatures. Significant thermal degradation would likely require elevated temperatures.[9] The degradation pathway at high temperatures could involve the elimination of HCl and subsequent polymerization or decomposition into smaller fragments. Given the high boiling point of the related 2,4-dichloropyridine (189-190 °C), significant degradation in the solid state would likely occur above this temperature range.

Oxidative Degradation

While the naphthyridine ring is generally stable to oxidation, harsh oxidative conditions (e.g., strong oxidizing agents like hydrogen peroxide) could potentially lead to the formation of N-oxides or ring-opened products. However, this is generally considered a less likely degradation pathway under typical storage and handling conditions compared to hydrolysis and photolysis.

Methodologies for Stability and Degradation Analysis

A comprehensive forced degradation study is crucial for understanding the stability of this compound. The following protocols are designed to be self-validating and provide a robust framework for such an investigation.

Experimental Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

-

Hydrolytic Stress:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat the solution at 80°C for 24 hours.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at room temperature for 2 hours.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Heat the solution at 80°C for 48 hours.

-

After the specified time, cool the solutions to room temperature and neutralize the acidic and alkaline samples before analysis.

-

-

Photolytic Stress:

-

Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]

-

Simultaneously, keep a control sample protected from light.

-

Sample the exposed solution at appropriate time intervals for analysis.

-

-

Thermal Stress (Solid State):

-

Place a known amount of solid this compound in a controlled temperature chamber at 105°C for 72 hours.

-

After exposure, dissolve the solid in the mobile phase for analysis.

-

-

Oxidative Stress:

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Protocol for Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for separating this compound from its more polar degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Protocol for Degradation Product Identification by LC-MS

-

Utilize the same HPLC method as described above, coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in both positive and negative ion modes to obtain comprehensive data.

-

Acquire full scan mass spectra to determine the molecular weights of the degradation products.

-

Perform tandem mass spectrometry (MS/MS) on the detected degradation products to obtain fragmentation patterns for structural elucidation. The fragmentation of related dichlorinated pyridine compounds can provide a reference for interpreting the mass spectra.[11]

Conclusion

This compound is a reactive molecule with a stability profile dominated by its susceptibility to hydrolytic and photolytic degradation. The primary degradation pathway is the nucleophilic substitution of the chlorine atoms to form hydroxylated derivatives. A thorough understanding of these degradation pathways, achieved through systematic forced degradation studies, is critical for the development of stable drug products and robust analytical methods. The methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to assess the stability of this compound and ensure the quality and safety of its downstream applications.

References

- Papadaki, M., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.

- D'Agostino, P. A., & Hancock, J. R. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Defence Research and Development Canada.

- Zeng, T., et al. (2016). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Environmental Science & Technology, 50(18), 9924-9933.

- R Discovery. (n.d.). Forced Degradation Studies Research Articles.

- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 2(1), 1-5.

- Sigma-Aldrich. (n.d.). 2,4-Dichloropyridine 97%.

- Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Basniwal, P. K., & Jain, D. (2019). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Turkish Journal of Pharmaceutical Sciences, 16(4), 392-400.

- DiVA portal. (n.d.). Naphthyridine Based Molecular Switches.

- Cuesta, J., et al. (2020).

- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8), 1-6.

- ResearchGate. (n.d.). Photostability of N@C60 | Request PDF.

- Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

- de Oliveira, G. G., et al. (2018).

- Teasdale, A., et al. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America, 30(10), 898-911.

- ResearchGate. (n.d.). Hydrolytic Stabilities of Halogenated Disinfection Byproducts: Review and Rate Constant Quantitative Structure–Property Relationship Analysis.

- Merck Millipore. (n.d.). Complete Monograph Methods.

- Organic & Inorganic Chemistry International. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

- ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.

- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons, Inc.

- ACS Publications. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant.

- Waters. (n.d.). Impurities Application Notebook.

- ResearchGate. (n.d.). (PDF) Thermal decomposition of 2,4,6-triazidopyridine.

- Antal, D. S., et al. (2020).

- PubChem. (n.d.). 2,4-Dichloropyridine.

- PubMed. (2015). Thermal and Photolytic Transformation of NHC-B,N-Heterocycles: Controlled Generation of Blue Fluorescent 1,3-Azaborinine Derivatives and 1H-Imidazo[1,2-a]indoles by External Stimuli.

- PubMed. (2014). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products.

- PubMed Central. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment.

- PubMed Central. (2023). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5.

- Benchchem. (n.d.). Application Notes and Protocols for Metabolite Identification using 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.

- Scientific & Academic Publishing. (n.d.). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent.

- Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol.

- MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.

- ResearchGate. (n.d.). Authenticity of 2,6‐Dichloro‐1,5‐naphthyridine | Request PDF.

- PubMed. (1993). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography.

- American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.

- ScienceDirect. (n.d.). Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS.

- R Discovery. (2024). Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of hydrolysis of NN′-diarylsulphamides.

- Amanote Research. (n.d.). (PDF) Solid-Phase Thermal Decomposition of.

- ResearchGate. (2021). (PDF) Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2,4-dichloro--naphthyridine from 3-amino-pyridine-2-carboxylic acid ethyl ester

Application Note & Protocol: A Robust Two-Step Synthesis of 2,4-Dichloro-1,8-naphthyridine

Abstract & Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 2,4-dichloro-1,8-naphthyridine derivative, in particular, serves as a versatile and crucial building block for the synthesis of more complex, functionalized naphthyridines.[4][5] Its two chlorine atoms are strategically positioned for differential nucleophilic substitution, enabling the regioselective introduction of various substituents to build diverse chemical libraries for drug discovery.[6]

This application note provides a detailed, two-step protocol for the synthesis of 2,4-dichloro-1,8-naphthyridine, commencing from the commercially available 3-amino-pyridine-2-carboxylic acid ethyl ester. The synthetic strategy involves an initial DMAP-catalyzed cyclization using acetic anhydride to form the stable 1,8-naphthyridine-2,4-diol intermediate, followed by a robust chlorination step using phosphorus oxychloride (POCl₃). This guide is designed to be self-validating, offering in-depth explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, as depicted in the workflow below. This approach ensures the formation of a stable intermediate, which can be isolated and characterized before proceeding to the final, more reactive product.

Diagram 1: High-level workflow for the two-step synthesis.

Mechanistic Considerations

Step 1: Acetic Anhydride-Mediated Cyclization

The initial step involves the conversion of 3-amino-pyridine-2-carboxylic acid ethyl ester into 1,8-naphthyridine-2,4-diol. This is not a simple condensation. Acetic anhydride, in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), first undergoes self-condensation to form a highly reactive acetoacetylating intermediate.[7] This intermediate then reacts with the nucleophilic 3-amino group of the starting material. The resulting amide undergoes a subsequent intramolecular Dieckmann-like condensation, where the ester group is attacked by the enolate, leading to cyclization and formation of the second ring. The final product exists predominantly in the more stable di-keto (dione) or di-enol (diol) tautomeric form.

Step 2: Dehydrative Chlorination with POCl₃

The conversion of the 1,8-naphthyridine-2,4-diol to the corresponding dichloro derivative is a standard procedure for nitrogen-containing heterocycles.[8] The diol tautomer reacts with phosphorus oxychloride (POCl₃). The mechanism involves the phosphorylation of the hydroxyl groups, converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions (from POCl₃) displaces the phosphate esters, yielding the desired 2,4-dichloro-1,8-naphthyridine.[9] Heating is essential to drive this reaction to completion.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive and toxic reagents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Materials and Reagents

| Reagent | CAS No. | Purity | Supplier | Notes |

| 3-Amino-pyridine-2-carboxylic acid ethyl ester | 27507-15-9 | ≥97% | Commercial | Store in a cool, dry place.[10] |

| Acetic Anhydride (Ac₂O) | 108-24-7 | ≥99% | Commercial | Corrosive, handle with care. |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | ≥99% | Commercial | Toxic, handle with care. |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | ≥99% | Commercial | Highly corrosive and toxic.[8] |

| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Commercial | Used for extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 7647-14-5 | - | Prepared in-house | Used for quenching. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade | Commercial | Used for drying. |

| Hexanes | 110-54-3 | ACS Grade | Commercial | Used for recrystallization. |

| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | Commercial | Used for chromatography/recrystallization. |

PART 1: Synthesis of 1,8-Naphthyridine-2,4-diol

Diagram 2: Workflow for the synthesis of 1,8-Naphthyridine-2,4-diol.

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-pyridine-2-carboxylic acid ethyl ester (5.0 g, 30.1 mmol, 1.0 eq).

-

Add acetic anhydride (29.5 mL, 316 mmol, 10.5 eq) and 4-dimethylaminopyridine (DMAP) (0.37 g, 3.0 mmol, 0.1 eq).

-

Heat the reaction mixture to reflux (oil bath temperature ~145-150 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. This step is highly exothermic.

-

Continue stirring the resulting suspension for 30 minutes in an ice bath. A precipitate will form.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) followed by a small amount of cold ethanol (20 mL).

-

Dry the solid under high vacuum to afford 1,8-Naphthyridine-2,4-diol as a stable off-white to pale yellow solid.

-

Expected Yield: 85-92%

-

Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry. It has low solubility in common organic solvents.

-

PART 2: Synthesis of 2,4-Dichloro-1,8-naphthyridine

Diagram 3: Workflow for the chlorination to yield the final product.

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a base trap (to neutralize HCl fumes), suspend 1,8-naphthyridine-2,4-diol (4.0 g, 24.7 mmol, 1.0 eq) in phosphorus oxychloride (POCl₃) (40 mL).

-

Heat the suspension to reflux (oil bath temperature ~115-120 °C). The reaction is typically complete within 4-6 hours, at which point the mixture should become a clear, homogenous solution.[11][12]

-

Allow the reaction to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive POCl₃ vapors.

-

The oily residue is then quenched by slowly adding it to 200 g of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.

-

Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or dropwise addition of a saturated NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel (eluting with a gradient of 5-15% ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or hexane/ethyl acetate mixture.

Conclusion

This application note details a reliable and high-yielding two-step synthesis of 2,4-dichloro-1,8-naphthyridine. By elucidating the mechanistic rationale and providing a step-by-step, validated protocol, this guide empowers researchers to confidently produce this key synthetic intermediate. The methods described herein are scalable and utilize common laboratory reagents, making them broadly applicable in both academic and industrial drug discovery settings.

References

- Indian Chemical Society.

- Organic Chemistry Portal. 1,8-Naphthyridine synthesis.

- ChemicalBook. 3-Amino-2-pyridinecarboxylic acid synthesis.

- ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.

- National Center for Biotechnology Information.

- MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.

- ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- National Center for Biotechnology Information. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.

- Google Patents. Chlorination using POCl3 and benzyltriethylammonium chloride.

-

ResearchGate. Synthesis of linear dibenzo[11][14]naphthyridines using 2-chloro-4- methylquinolines.

- ResearchGate.

- Acta Chimica Slovenica.

- Advanced ChemBlocks. 2,4-Dichloro-1,8-naphthyridine.

- Chem-Impex. 2,4-Dichloro-1,8-naphthyridine.

- Organic Chemistry Portal.

- Synchem. 3-Aminopyridine-2-carboxylic acid ethyl ester.

- RSC Publishing. RSC Medicinal Chemistry.

- CiteSeerX. INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.

- ChemicalBook. 3-Amino-2-pyridinecarboxylic acid.

- European Journal of Chemistry. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine.

- Sigma-Aldrich. 3-Amino-2-pyridinecarboxylic acid AldrichCPR.

- Tokyo Chemical Industry. 2,4-Dichloro-1,8-naphthyridine.

- Taylor & Francis Online. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds.

Sources

- 1. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 6. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. [sonar.rero.ch]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 10. synchem.de [synchem.de]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,4-Dichloro-1,8-naphthyridine 96% | CAS: 59514-89-5 | AChemBlock [achemblock.com]

- 14. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols for 2,4-Dichloro-1,5-naphthyridine

The 1,5-naphthyridine core is a privileged heterocyclic motif integral to numerous pharmacologically active agents, finding applications as antibacterial, antitumor, and antiviral therapeutics.[1][2] The functionalization of this scaffold is paramount in drug discovery and development for modulating biological activity and optimizing pharmacokinetic properties. This compound serves as a versatile and readily available building block for generating molecular diversity.

Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[3] This reaction provides a powerful and reliable method for constructing carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents onto the naphthyridine core.

A key challenge and opportunity when working with this compound is achieving regioselective functionalization. The electronic and steric environment of the chlorine atoms at the C2 and C4 positions differs, allowing for selective mono-substitution or exhaustive di-substitution by carefully tuning reaction parameters. This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for achieving selective outcomes, and practical troubleshooting advice for researchers in medicinal chemistry and materials science.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound with an organohalide.[4] The mechanism is a catalytic cycle involving three fundamental steps centered on a palladium catalyst. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting outcomes.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition by inserting into the carbon-halogen bond (C-Cl) of the this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The palladium center is oxidized from Pd(0) to a Pd(II) species. For dihaloheteroarenes like this compound, the oxidative addition typically occurs preferentially at the more electrophilic position.

-